Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate
Overview
Description
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate (D2ENM) is an important organic compound used in a wide range of scientific research applications. It is a nitroalkene derivative of diethyl malonate, and is a colorless, volatile liquid with a strong odor. D2ENM has been used in numerous studies and experiments, as it is an excellent reagent for organic synthesis, and is also a useful intermediate in the synthesis of other organic compounds.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is a versatile compound in pharmaceutical research due to its potential as a precursor for synthesizing various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. Researchers are particularly interested in its potential applications in creating novel anti-inflammatory, antiviral, and anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing complex molecules. Its malonate ester group is highly reactive, making it suitable for various condensation reactions. This property is exploited in the synthesis of heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals .
Agricultural Chemicals
The compound’s structure suggests potential applications in the development of new agrochemicals, such as herbicides and pesticides. Its ability to interfere with specific biochemical pathways in plants and pests makes it a candidate for creating more effective and environmentally friendly agricultural chemicals .
Material Science
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow it to act as a building block for materials with specific mechanical, thermal, and optical properties. This makes it valuable in the development of new materials for electronics, coatings, and other industrial applications .
Biological Research
In biological research, this compound can be used as a probe to study various biochemical processes. Its nitro group can be reduced to an amine, allowing it to participate in a wide range of biochemical reactions. This makes it useful for studying enzyme mechanisms, protein interactions, and other cellular processes .
properties
IUPAC Name |
diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-16-10-12-18(13-11-16)31-19-9-7-8-17(14-19)20(15-24(27)28)21(22(25)29-5-2)23(26)30-6-3/h7-14,20-21H,4-6,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCKMRTOVMVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154980 | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate | |
CAS RN |
866154-80-5 | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866154-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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